Permanganate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

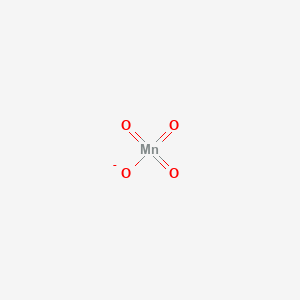

Permanganate is a manganese oxoanion and a monovalent inorganic anion. It is a conjugate base of a permanganic acid.

Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion.

Wissenschaftliche Forschungsanwendungen

Groundwater Treatment

- Oxidation of Methyl Tert-Butyl Ether (MTBE) in Groundwater: Damm et al. (2002) found that the oxidation of MTBE by permanganate in groundwater is a second-order reaction, with limited applicability for rapid cleanup due to slower oxidation rates compared to other processes (Damm, Hardacre, Kalin, & Walsh, 2002).

Waste Treatment

- Oxidation of Chelating Agents in Nuclear Wastes: Chang, Korshin, and Ferguson (2006) demonstrated that this compound effectively oxidizes chelating agents like EDTA and NTA in nuclear wastes, facilitating the separation of radionuclides and heavy metals (Chang, Korshin, & Ferguson, 2006).

Biological and Medical Research

- Staining Patterns in Human Chromosomes: Utakoji (1972) explored the use of potassium this compound in staining human chromosomes, highlighting its utility in histology and electron microscopy (Utakoji, 1972).

Environmental Remediation

- Degradation of Pollutants in Water: Sun et al. (2021) showed that this compound can significantly enhance the degradation rate of pollutants like bisphenol A in the presence of reducing substances (Sun, Zhang, Gong, Zhang, & Zhang, 2021).

- Treatment of DNAPLs in Groundwater: Schwartz and Zhang (1999) focused on the oxidative destruction of chlorinated solvents in groundwater using potassium this compound, providing insights for in-situ applications (Schwartz & Zhang, 1999).

Industrial Applications

- Green and Versatile Industrial Oxidant: Singh and Lee (2001) discussed the use of this compound as an effective oxidant in organic chemistry, emphasizing its environmental benefits and potential industrial applications (Singh & Lee, 2001).

Molecular Biology

- DNA Sequencing: Fritzsche et al. (1987) utilized this compound for DNA sequencing, specifically for identifying 5-methylcytosine residues, demonstrating its specificity and effectiveness (Fritzsche, Hayatsu, Igloi, Iida, & Kössel, 1987).

Analytical Chemistry

- Measuring Low Concentration this compound: Laszakovits et al. (2019) developed a method using diethyl phenylene diamine (DPD) oxidation to measure low levels of this compound in environmental systems, enhancing the detection and analysis of this compound in water treatment (Laszakovits, Patterson, Hipsher, & MacKay, 2019).

Eigenschaften

CAS-Nummer |

14333-13-2 |

|---|---|

Molekularformel |

MnO4(−) MnO4- |

Molekulargewicht |

118.936 g/mol |

IUPAC-Name |

permanganate |

InChI |

InChI=1S/Mn.4O/q;;;;-1 |

InChI-Schlüssel |

NPDODHDPVPPRDJ-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)=O |

Kanonische SMILES |

[O-][Mn](=O)(=O)=O |

| 14333-13-2 | |

Physikalische Beschreibung |

Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion. |

Synonyme |

MnO4(1-) MnO4- permanganate permanganic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

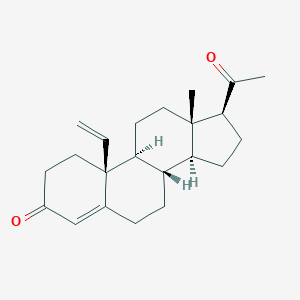

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)